molecular formula C19H22N6O3S B2378909 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide CAS No. 2309586-41-0

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B2378909
CAS RN: 2309586-41-0
M. Wt: 414.48
InChI Key: JXXSWMPDSFMEHH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves a mixture of compound 2 (1 mmol), benzoyl chloride (1.2 mmol) and powdered sodium carbonate (1.2 mmol) in THF (5 mL) stirred at ambient temperature for 6 h .


Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . The structure was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthetic Studies and Potential Medical Applications Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have been synthesized and evaluated for their potential in treating various conditions. For example, studies have shown that certain derivatives exhibit potent anti-asthmatic activities by inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in animal models, suggesting potential value in asthma and other respiratory diseases treatment (Kuwahara et al., 1997). Another study focused on the synthesis of compounds for their potential antitumor activities, particularly through mechanisms such as apoptosis induction and cell cycle arrest, demonstrating significant cytotoxicity against cancer cell lines (Kamal et al., 2020).

Antimicrobial and Antifungal Activities Research into the antimicrobial and antifungal properties of these compounds has yielded promising results. Synthesized derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential as broad-spectrum antimicrobial agents (Hassan, 2013). This suggests applications in developing new antimicrobial therapies to combat resistant strains of bacteria and fungi.

Herbicidal Activity The class of compounds also exhibits excellent herbicidal activity across a broad spectrum of vegetation at low application rates, as shown in studies focusing on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. These findings highlight the potential use of these chemicals in agricultural settings to control unwanted vegetation while minimizing the required dosages, thus reducing environmental impact (Moran, 2003).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds with a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . It could be inferred that triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

The future directions in the research of these compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, new compounds containing these moieties could be synthesized to investigate their antimicrobial properties .

properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-23(29(26,27)16-6-4-3-5-15(16)28-2)14-11-24(12-14)18-10-9-17-20-21-19(13-7-8-13)25(17)22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXSWMPDSFMEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide

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